2-amino-5-bromo-4-methylpyridin-3-ol chemical structure and bonding
2-amino-5-bromo-4-methylpyridin-3-ol chemical structure and bonding
Topic: 2-amino-5-bromo-4-methylpyridin-3-ol chemical structure and bonding Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Structural Biologists.
Structural Anatomy, Electronic Character, and Synthetic Utility of a Privileged Scaffold
Executive Summary
The compound 2-amino-5-bromo-4-methylpyridin-3-ol represents a highly functionalized pyridine core that serves as a "privileged scaffold" in fragment-based drug discovery (FBDD). Its utility stems from a unique convergence of electronic features: an amphoteric "donor-acceptor" motif capable of mimicking the adenosine ring of ATP, and a reactive aryl bromide "handle" at the C5 position allowing for rapid library expansion via cross-coupling. This guide dissects the molecular architecture, bonding dynamics, and validated synthetic pathways of this critical intermediate.
Structural Anatomy & Electronic Landscape
The molecule is a penta-substituted pyridine ring. To understand its reactivity and binding potential, one must analyze the competing electronic effects of its substituents.
Numbering and Substituent Effects
The pyridine ring is numbered starting from the nitrogen (
-
Position 2 (-NH
): A strong -donor (+M effect). It activates the ring towards electrophilic aromatic substitution (EAS), directing incoming groups primarily to positions 3 and 5. -
Position 3 (-OH): A strong
-donor (+M) and weak -acceptor (-I). It directs ortho/para (to positions 2, 4, and 6). -
Position 4 (-CH
): A weak -donor (+I) that provides steric bulk, influencing the conformation of substituents at C3 and C5. -
Position 5 (-Br): The "Warhead." A halogen introduced at the most electron-rich position remaining on the ring. It serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings.
The "Push-Pull" Electronic Map
The electron density of the pyridine ring—typically electron-deficient—is significantly perturbed by the adjacent amino and hydroxyl groups.
-
Synergistic Activation: Both the 2-amino and 3-hydroxyl groups exert electron-donating pressure. The 2-amino group strongly activates C5 (para relationship), making C5 the thermodynamic well for electrophilic halogenation.
-
Amphoteric Nature: The molecule possesses both a basic center (pyridine nitrogen/exocyclic amine) and an acidic center (phenolic -OH), allowing it to exist as a zwitterion in neutral aqueous media, though it is often manipulated as a salt or neutral species in organic synthesis.
Visualization: Structural Connectivity
The following diagram illustrates the connectivity and the critical intramolecular interaction (discussed in Section 2).
Figure 1: Connectivity of 2-amino-5-bromo-4-methylpyridin-3-ol showing the intramolecular hydrogen bond "lock" between the amine and hydroxyl groups.
The Critical Intramolecular Interaction (The "Lock")
The defining feature of 2-amino-3-hydroxypyridines is the vicinal donor-donor motif .
The Pseudo-Five-Membered Ring
In non-polar solvents and within protein binding pockets, the C2-amino hydrogen acts as a donor to the C3-hydroxyl oxygen (or conversely, the OH donates to the pyridine N or amine N, depending on tautomeric state).
-
Mechanism: This interaction creates a planar, 5-membered pseudo-ring.
-
Energetic Consequence: This "conformational lock" reduces the entropic penalty upon binding to a biological target. When this scaffold enters a kinase hinge region, it does not need to pay a high energetic cost to adopt the planar conformation required for hydrogen bonding with the protein backbone.
Tautomerism
While 2-aminopyridines can exist in amino (NH
Synthetic Accessibility & Protocols
Synthesis of this core requires careful orchestration of directing groups to ensure the bromine lands at C5 and not C6.
Retrosynthetic Analysis
The most reliable route avoids direct construction of the penta-substituted ring. Instead, it utilizes the Chichibabin amination or Curtius rearrangement strategies on a pre-existing pyridine core.
Validated Pathway:
-
Starting Material: 4-methyl-3-pyridinol (commercially available or synthesized from furan derivatives).
-
Amination: Introduction of the 2-amino group via Chichibabin reaction (NaNH
). -
Bromination: Electrophilic aromatic substitution.
Detailed Protocol: Bromination of 2-amino-4-methylpyridin-3-ol
Note: This protocol assumes the precursor 2-amino-4-methylpyridin-3-ol is in hand (CAS: 16867-03-1 analog).
Reagents:
-
Substrate: 2-amino-4-methylpyridin-3-ol (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Temperature: 0°C to Room Temperature
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-amino-4-methylpyridin-3-ol and anhydrous MeCN (0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the reaction flask over 30 minutes. Why? Slow addition prevents over-bromination at the C6 position.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (eluent: 10% MeOH in DCM) or LC-MS. The product is less polar than the starting material due to the bromine lipophilicity.
-
Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water. Adjust pH to ~7–8 using saturated NaHCO
. -
Isolation: The product often precipitates as a solid due to its low water solubility at neutral pH. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway emphasizing the directing effects that ensure regioselective bromination at C5.
Physicochemical Profile
For drug development professionals, the following data is critical for formulation and ADME prediction.
| Property | Value (Predicted/Observed) | Relevance |
| Formula | C | Core scaffold |
| MW | 203.04 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP | ~1.3 | Good lipophilicity for membrane permeability |
| TPSA | ~60 Å | High polar surface area relative to size (H-bond donors) |
| pKa (Pyridine N) | ~4.5 - 5.5 | Less basic than pyridine due to Br, but boosted by NH |
| pKa (Phenolic OH) | ~9.0 - 10.0 | Ionizable at physiological pH (zwitterion potential) |
| H-Bond Donors | 2 (NH | Critical for kinase hinge binding |
| H-Bond Acceptors | 3 (N, O, Br) | Interaction points for water networks |
Medicinal Chemistry Applications
Kinase Hinge Binding
The 2-amino-3-hydroxypyridine motif is a bioisostere for the adenosine ring of ATP.
-
The Ring Nitrogen (N1) accepts a H-bond from the backbone NH of the hinge region.
-
The Exocyclic Amine (2-NH
) donates a H-bond to the backbone Carbonyl. -
The 5-Br group projects into the hydrophobic pocket (Gatekeeper region), allowing for selectivity tuning via cross-coupling.
Fragment-Based Discovery
Due to its low molecular weight (<250 Da) and high ligand efficiency, this molecule is an ideal "fragment." The bromine atom serves as a synthetic handle, allowing chemists to rapidly grow the molecule in the 5-position to explore structure-activity relationships (SAR) without altering the critical binding motif at positions 1, 2, and 3.
References
-
Synthesis of 2-Amino-3-pyridinol Derivatives
- Title: CNS active compounds (P
- Source: US P
- Relevance: Describes the Chichibabin amination of 4-methyl-3-pyridinol and subsequent halogen
-
[1]
-
Bromination Methodologies for Aminopyridines
- Title: Substituted heterocyclic compounds as CRAC modul
- Source: WO P
- Relevance: details the use of NBS/Bromine for regioselective bromination of 2-amino-4-methylpyridin-3-ol intermedi
-
General Properties of 2-Amino-3-hydroxypyridines
-
Title: 2-Amino-3-hydroxypyridine (ChemicalBook).[2]
- Source: ChemicalBook/CAS D
- Relevance: Provides baseline physicochemical properties for the non-bromin
-
-
Structural Confirmation

